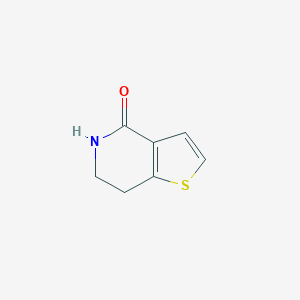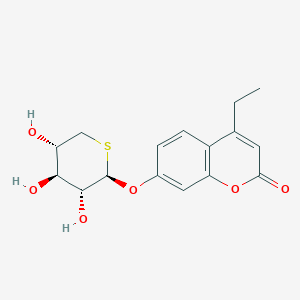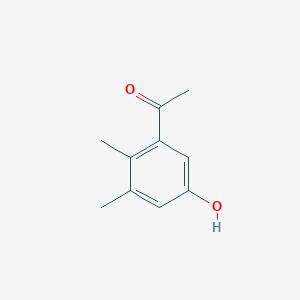
3-Acetyl-4,5-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4,5-dimethylphenol is an organic compound that belongs to the class of phenols. It is commonly known as 'Acetovanillone' and has a molecular formula of C10H12O2. This compound is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of 3-Acetyl-4,5-dimethylphenol is not fully understood. However, studies have shown that this compound exhibits antioxidant properties due to the presence of a phenolic group in its structure. This compound is also known to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Biochemische Und Physiologische Effekte
3-Acetyl-4,5-dimethylphenol has various biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant properties, which can help protect cells from oxidative damage. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. This inhibition can lead to an increase in acetylcholine levels, which may improve cognitive function. Furthermore, 3-Acetyl-4,5-dimethylphenol has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition can lead to a decrease in melanin production, which may be useful in the treatment of hyperpigmentation disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Acetyl-4,5-dimethylphenol in lab experiments is its availability and low cost. This compound is also relatively stable and easy to handle. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are various future directions for the use of 3-Acetyl-4,5-dimethylphenol in scientific research. One direction is the development of new synthetic methods for the production of this compound. Another direction is the study of the antioxidant properties of this compound and its potential use in the development of new pharmaceuticals and functional foods. Additionally, the inhibition of acetylcholinesterase and tyrosinase by 3-Acetyl-4,5-dimethylphenol may be further studied for their potential therapeutic applications.
Synthesemethoden
The synthesis of 3-Acetyl-4,5-dimethylphenol can be achieved through various methods. One of the most common methods is the Friedel-Crafts acylation of 4,5-dimethylphenol with acetyl chloride in the presence of aluminum chloride. This reaction produces 3-Acetyl-4,5-dimethylphenol as the main product. Other methods include the use of acetic anhydride and acetic acid, among others.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-4,5-dimethylphenol has various applications in scientific research. It is commonly used in the synthesis of other organic compounds, such as pharmaceuticals, fragrances, and flavors. This compound is also used in the research of enzyme inhibition and as a model compound for the study of the antioxidant properties of phenolic compounds. Additionally, 3-Acetyl-4,5-dimethylphenol is used in the development of analytical methods for the detection and quantification of phenolic compounds in food and environmental samples.
Eigenschaften
CAS-Nummer |
127701-70-6 |
|---|---|
Produktname |
3-Acetyl-4,5-dimethylphenol |
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
1-(5-hydroxy-2,3-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-6-4-9(12)5-10(7(6)2)8(3)11/h4-5,12H,1-3H3 |
InChI-Schlüssel |
DQNPEHLIMPMHAO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C)C(=O)C)O |
Kanonische SMILES |
CC1=CC(=CC(=C1C)C(=O)C)O |
Synonyme |
Ethanone, 1-(5-hydroxy-2,3-dimethylphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




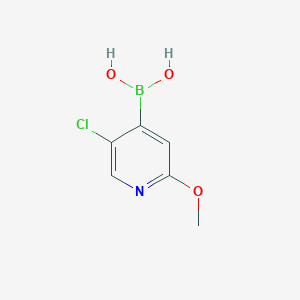
![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)
![(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B151787.png)
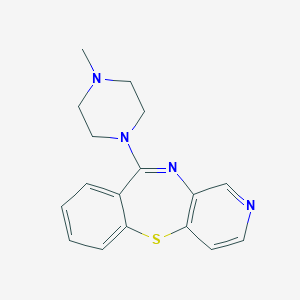
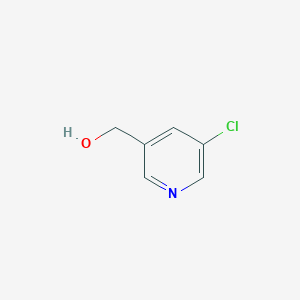
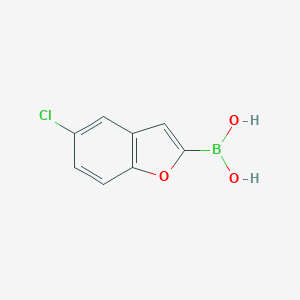
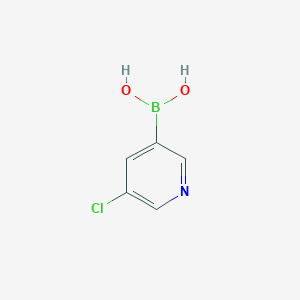
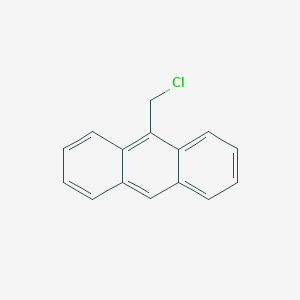
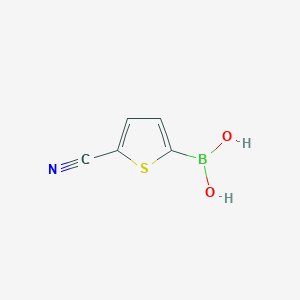
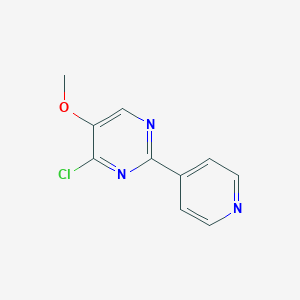
![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)
